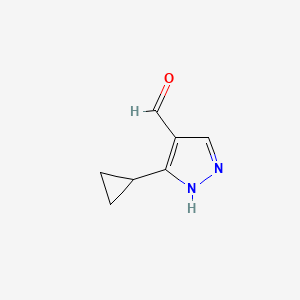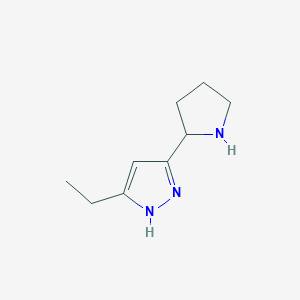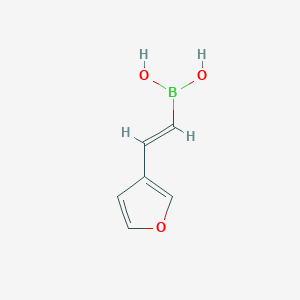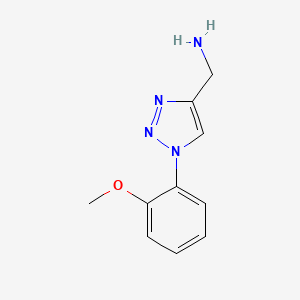
5-环丙基-1H-吡唑-4-甲醛
描述
5-Cyclopropyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with the chemical formula C8H8N2O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
科学研究应用
5-Cyclopropyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
作用机制
Target of Action
Pyrazole derivatives, which include 5-cyclopropyl-1h-pyrazole-4-carbaldehyde, are known to exhibit a wide range of biological activities . They are valuable moieties of bioactive compounds showing antimicrobial, anticancer, anti-inflammatory, and selective enzyme inhibitory activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets in a variety of ways, depending on the specific derivative and target
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrazole derivatives, it can be inferred that 5-cyclopropyl-1h-pyrazole-4-carbaldehyde may affect multiple pathways and have downstream effects .
Result of Action
Given the wide range of biological activities exhibited by pyrazole derivatives, it can be inferred that 5-cyclopropyl-1h-pyrazole-4-carbaldehyde may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
5-Cyclopropyl-1H-pyrazole-4-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, modulating their enzymatic activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 5-Cyclopropyl-1H-pyrazole-4-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to alterations in gene expression and cellular responses. Additionally, it can impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Cyclopropyl-1H-pyrazole-4-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyclopropyl-1H-pyrazole-4-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over extended periods, leading to a reduction in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 5-Cyclopropyl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzymatic activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular apoptosis or necrosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
5-Cyclopropyl-1H-pyrazole-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of specific metabolites by modulating the activity of metabolic enzymes. For example, it may enhance the activity of glycolytic enzymes, leading to increased glucose metabolism and ATP production .
Transport and Distribution
Within cells and tissues, 5-Cyclopropyl-1H-pyrazole-4-carbaldehyde is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and molecular weight, which determine its ability to traverse cellular membranes.
Subcellular Localization
The subcellular localization of 5-Cyclopropyl-1H-pyrazole-4-carbaldehyde is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production. The compound’s localization is essential for its role in regulating cellular processes and maintaining cellular homeostasis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where 1H-pyrazol-5(4H)-one is treated with POCl3 in DMF at 0°C, followed by heating the reaction mixture . Another method includes the use of bis(trichloromethyl)carbonate in DMF instead of the traditional POCl3-DMF system .
Industrial Production Methods
the Vilsmeier-Haack reaction remains a versatile and economical method for its synthesis .
化学反应分析
Types of Reactions
5-Cyclopropyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: 5-Cyclopropyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Cyclopropyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
5-Chloropyrazole-4-carbaldehyde: Similar in structure but contains a chlorine atom instead of a cyclopropyl group.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Contains different substituents on the pyrazole ring.
Uniqueness
5-Cyclopropyl-1H-pyrazole-4-carbaldehyde is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity compared to other pyrazole derivatives.
属性
IUPAC Name |
5-cyclopropyl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-4-6-3-8-9-7(6)5-1-2-5/h3-5H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJISPHYBQBLYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154927-00-1 | |
| Record name | 3-cyclopropyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471729.png)
![2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471730.png)



![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1471737.png)








